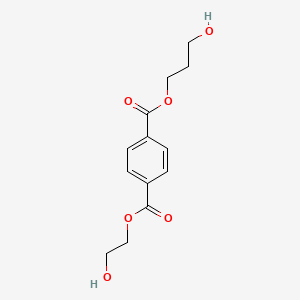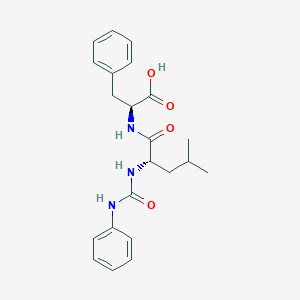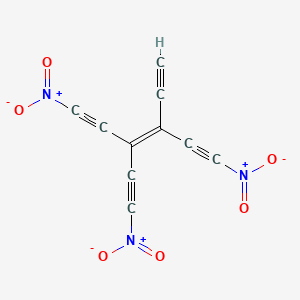
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-methylphenyl)prop-2-enoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or borane in tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would yield the corresponding alcohol.
Scientific Research Applications
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the compound are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)prop-2-enoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromo-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.
Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate:
Uniqueness
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring
Properties
CAS No. |
832734-32-4 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-7H,1-2H3 |
InChI Key |
YEZACNFERFKBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)



![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
